molecular formula C5H8N2O B7904716 1,5-Dimethyl-1h-pyrazol-4-ol

1,5-Dimethyl-1h-pyrazol-4-ol

Cat. No.: B7904716
M. Wt: 112.13 g/mol
InChI Key: QMKWHULVMWIXFD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-ol (CAS 85985-67-7) is a chemical compound belonging to the class of pyrazole heterocycles, with a molecular formula of C 5 H 8 N 2 O and a molecular weight of 112.13 g/mol . As a versatile heterocyclic building block, it serves as a key synthetic intermediate in medicinal chemistry and organic synthesis for constructing more complex molecules . Pyrazole derivatives, in general, are a significant area of research due to their wide spectrum of biological properties. Scientific literature indicates that substituted pyrazole analogs have demonstrated various pharmacological activities, including insecticidal, herbicidal, anti-cancer, hypoglycemic, analgesic, and anti-inflammatory activities . Furthermore, some pyrazole derivatives have been explored for their potential as antibacterial agents and have shown DNA photocleavage capabilities, highlighting their value in biochemical and pharmaceutical research . Researchers also utilize substituted pyrazoles as chelating and extracting reagents, underscoring their utility beyond direct biological applications . The broad therapeutic potential and diverse applications of the pyrazole core make this compound a valuable compound for advancing research in drug discovery and material science. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, household, or personal use.

Properties

IUPAC Name

1,5-dimethylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(8)3-6-7(4)2/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWHULVMWIXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1h-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of acetylacetone with methylhydrazine under reflux conditions yields this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The process typically includes the use of solvents like ethanol or methanol and may involve purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1h-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1,5-Dimethyl-1h-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: This compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1h-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional attributes of 1,5-Dimethyl-1H-pyrazol-4-ol with related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties/Applications
This compound C₅H₈N₂O 112.13 Hydroxyl, Pyrazole Hydrogen bonding; precursor for heterocyclic synthesis
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol C₉H₁₂N₄O 192.22 Methanol, Pyrazole Potential intermediate in pharmaceuticals due to dual pyrazole motifs
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperazine C₁₄H₂₂N₆O₄S₂ 426.50 Sulfonyl, Piperazine High polarity; used in sulfonamide-based chemical synthesis
3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid C₉H₁₀N₄O₂ 206.20 Carboxylic Acid, Pyrazole Enhanced acidity; applications in coordination chemistry

Key Comparative Analysis

Hydrogen Bonding and Solubility
  • This compound: The hydroxyl group enables strong hydrogen bonding, enhancing solubility in polar solvents like water or ethanol. This property is critical in crystal engineering and supramolecular chemistry .
  • Sulfonyl Derivatives : Compounds with sulfonyl groups (e.g., C₁₄H₂₂N₆O₄S₂) exhibit higher polarity but reduced hydrogen-bonding capacity compared to hydroxyl-containing analogs. This results in distinct solubility profiles, favoring aprotic solvents like dimethylformamide (DMF) .
  • Carboxylic Acid Derivatives : The carboxylic acid group in C₉H₁₀N₄O₂ significantly increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~10–12 in pyrazoles), enabling salt formation and metal coordination .
Steric and Electronic Effects
  • Methyl Substitution Patterns: 1,5-Dimethyl: The 1,5-dimethyl configuration minimizes steric hindrance around the hydroxyl group, facilitating nucleophilic reactions at the 4-position .

Research Findings and Data Gaps

  • Hydrogen Bonding Networks : Studies on pyrazole derivatives highlight the role of hydroxyl groups in forming robust hydrogen-bonded networks, which influence melting points and crystalline stability. However, exact melting/boiling point data for this compound remain unreported in the available literature .
  • Reactivity Trends : Electron-donating methyl groups enhance the electron density of the pyrazole ring, making this compound less reactive toward electrophilic substitution compared to halogenated analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole) .

Biological Activity

1,5-Dimethyl-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, antimicrobial, anticancer, and other therapeutic potentials.

Overview of Pyrazole Compounds

Pyrazoles are known for their broad spectrum of biological activities. The core structure of pyrazole allows for modifications that can enhance specific pharmacological properties. Research has shown that derivatives of pyrazole exhibit anti-inflammatory, antimicrobial, anticancer, and analgesic activities among others .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Compounds with similar pyrazole frameworks have shown significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. For example, certain derivatives exhibited promising results in inhibiting bacterial growth comparable to standard antibiotics .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. In vitro tests have shown that compounds related to this compound can induce cytotoxic effects on various cancer cell lines. For instance, some derivatives displayed IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Activity Effectiveness Reference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli
AnticancerIC50 < 200 µg/mL in H460 cells

Case Study: Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The most active compound exhibited effects comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study: Anticancer Activity

Another research highlighted the cytotoxicity of pyrazole derivatives on human cancer cell lines (A549 and H460). The study indicated that certain compounds had significant inhibitory effects on cell proliferation with IC50 values suggesting potent anticancer activity compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 1,5-Dimethyl-1H-pyrazol-4-ol?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions. For example, derivatives like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to mild heating), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to acyl chloride). Challenges include avoiding over-acylation and ensuring complete purification via column chromatography (ethyl acetate/hexane mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and regioselectivity. For instance, the methyl groups at positions 1 and 5 show distinct singlet peaks in 1H^1H-NMR due to restricted rotation .
  • IR : Identify functional groups like carbonyls (C=O stretch at ~1650–1750 cm1^{-1}) and hydroxyls (broad O-H stretch at ~3200–3500 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of methyl or chloro groups) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, SC-XRD revealed a planar pyrazole ring with intramolecular N-H···O hydrogen bonding, stabilizing the keto-enol tautomer . Use SHELXL for refinement and Mercury software for visualization. Challenges include obtaining high-quality crystals; optimize via slow evaporation in solvents like methanol or DCM .

Q. How can contradictory spectral data in reaction intermediates be addressed?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR shifts or IR absorptions) often arise from tautomerism or impurities. For example, keto-enol tautomerism in pyrazolones can lead to multiple signals. To resolve this:

  • Perform variable-temperature NMR to observe tautomeric equilibria.
  • Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
  • Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies improve yield in multi-step syntheses of pyrazole-based heterocycles?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates. For example, in synthesizing coumarin-fused pyrazoles, intermediates like 4,5-dihydro-1H-tetrazoles require isolation before cyclization .
  • Catalysis : Employ Pd catalysts for cross-coupling steps or acid/base catalysts for condensation (e.g., TsOH for dehydrative cyclization) .
  • Purification : Use recrystallization (e.g., from 2-propanol) or size-exclusion chromatography for high-purity products .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound derivatives?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., R22_2^2(8) motifs in dimers). For instance, in 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, N-H···O and C-H···π interactions stabilize the crystal lattice, affecting solubility and melting points . Use Mercury or CrystalExplorer to map interactions and predict properties like thermal stability.

Data Analysis & Interpretation

Q. How can computational modeling predict reactivity in pyrazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the C4 position in this compound is electrophilic due to electron-withdrawing methyl groups .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to optimize solvent choice .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For instance, a Plackett-Burman design can screen variables, followed by response surface methodology (RSM) to maximize yield. Case studies show 15–20% yield improvements by optimizing reaction time and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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